N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide
Description
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a benzamide core substituted with hydroxyl and chloro groups. Its structure features two chlorine atoms at the 3- and 5-positions of the phenyl ring and a hydroxyl group at the 2-position, enabling diverse biological interactions. For instance, oxyclozanide ([2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide]), a closely related anthelmintic, demonstrates efficacy against liver flukes in livestock .
Properties
CAS No. |
81665-46-5 |
|---|---|
Molecular Formula |
C13H9Cl2NO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-7-5-9(15)12(18)10(6-7)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19) |
InChI Key |
OGGDKKRKBCZXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Salicylamide (2 ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dichloro-2-hydroxybenzoyl chloride (3a ) in a nucleophilic acyl substitution reaction. Pyridine serves dual roles:
- Base : Neutralizes HCl byproduct, shifting the equilibrium toward product formation.
- Solvent : Polar aprotic medium enhances reaction rate by stabilizing ionic intermediates.
The reaction typically proceeds under reflux (110–120°C) for 4–6 hours, yielding crude product as a solid precipitate.
Two-Phase Oxidation-Hydrolysis Protocol
A patent-derived method (BE528076A) describes a two-phase system for synthesizing halogenated benzamides, adaptable to this compound.
Stepwise Synthesis
Oxidation :
Amidation :
Hydrolysis :
Advantages Over Conventional Methods
- Yield Enhancement : 88.7% vs. 51% in pyridine-based routes.
- Scalability : Avoids solid intermediate handling, enabling continuous flow production.
- Waste Reduction : Catalyst-rich aqueous phase recycled for synthesizing flocculants (e.g., polyaluminum chloride).
Solvent and Catalyst Optimization
Solvent Screening
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | 12.3 | 51 | 99.4 |
| Toluene | 2.4 | 88.7 | 99.6 |
| DMF | 36.7 | 63 | 98.1 |
Polar aprotic solvents (DMF) increase reaction rate but complicate purification due to high boiling points. Non-polar solvents (toluene) enable efficient phase separation in two-phase systems.
Catalyst Impact
- Pyridine : Requires stoichiometric amounts (1:1 vs. acyl chloride), generating pyridinium chloride waste.
- Tetrabutylammonium bromide : 0.15 mol% loading achieves 88.7% yield via interfacial catalysis.
Challenges and Mitigation Strategies
Hydroxyl Group Reactivity
Both salicylamide and 3,5-dichloro-2-hydroxybenzoyl chloride contain phenolic -OH groups prone to:
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s hydroxy and dichloro groups enable it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer research, it interferes with cellular signaling pathways, inhibiting cancer cell proliferation .
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-hydroxybenzamide vs. N-(4-Chlorophenyl)-2-hydroxybenzamide
- Antibacterial Activity :
N-(2-Chlorophenyl)-2-hydroxybenzamide exhibits superior antibacterial activity, with MIC/MBC values of 0.125–1.0 mg/mL against common pathogens. In contrast, the 4-chloro derivative shows reduced potency, highlighting the critical role of chlorine positioning in antimicrobial efficacy . - Synthetic Yields :
Both compounds are synthesized via microwave-assisted methods, achieving yields of 65–97%. The 2-chloro derivative’s higher bioactivity suggests that steric and electronic factors at the ortho position enhance target binding .
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide vs. Oxyclozanide
- Structural Differences :
Oxyclozanide contains additional chlorine and hydroxyl groups at the 6-position of the benzamide core, increasing molecular weight and hydrophobicity. - Functional Implications :
Oxyclozanide’s extended chlorination correlates with potent anthelmintic activity against Fasciola species, whereas this compound’s simpler structure may favor antibacterial over antiparasitic applications .
Derivatives with Trifluoromethyl and Nitro Substituents
N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Methyl 2-(N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamido)propanoate
- Synthesized with >99% stereochemical purity, this compound’s nitro group and ester functionality improve solubility and metabolic stability, making it a candidate for chiral drug development .
Impact of Hydroxyl Group Position
N-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxybenzamide
- The shift of the hydroxyl group from the 2- to 4-position alters the GC-MS fragmentation pattern, suggesting differences in stability and bioavailability. Such positional changes may influence binding to enzymes or receptors .
Biological Activity
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound features a complex structure characterized by two hydroxyl groups and two chlorine substituents on the aromatic rings. Its molecular formula is CHClNO. The presence of these functional groups contributes to its biological activity and interaction with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with structure-dependent activity observed in various derivatives of the compound .
Table 1: Antimicrobial Activity Against Gram-Positive Pathogens
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies demonstrated that derivatives of this compound showed promising activity against human lung cancer cell lines (A549), indicating potential for further development as an anticancer agent .
Table 2: Anticancer Activity in Cell Culture Models
| Compound | IC (µM) | Cell Line |
|---|---|---|
| N-(3,5-Dichloro-2-hydroxyphenyl)-... | 15 | A549 |
| 5-Fluorobenzimidazole derivative | 4 | A549 |
| Hydrazone derivative | 8 | A549 |
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of multiple chlorine atoms and hydroxyl groups enhances its binding affinity and specificity towards these targets .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have shown that modifications to the compound can significantly influence its biological activity. For instance, the introduction of bulky substituents or changes in the position of functional groups can alter the inhibitory effects on enzymes such as laccase, which is implicated in plant pathogenic processes .
Table 3: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of tert-butyl group | Increased binding affinity |
| Hydroxyl group repositioning | Change from competitive to non-competitive inhibition |
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of this compound derivatives against multidrug-resistant strains of Staphylococcus aureus, suggesting potential as a novel therapeutic agent in combating antibiotic resistance .
- Anticancer Research : Another investigation focused on the anticancer potential of this compound revealed that certain derivatives exhibited higher cytotoxicity compared to standard treatments, warranting further exploration in clinical settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodology : The compound can be synthesized via coupling reactions between substituted hydroxybenzoic acids and halogenated anilines. For example, highlights the use of coupling agents like dicyclohexylcarbodiimide (DCC) with catalysts (e.g., DMAP) under inert conditions. Reaction parameters such as temperature (50–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios should be optimized. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- GC-MS : Use non-derivatized GC-MS (70 eV, positive ion mode) to compare experimental spectra with predicted fragmentation patterns (e.g., m/z 401.46 for molecular ion [M+H]⁺). Discrepancies between predicted and observed peaks should prompt re-evaluation of derivatization protocols or sample preparation .
- NMR : Analyze H and C NMR spectra to confirm substituent positions (e.g., chlorine atoms at 3,5-positions on the phenyl ring and hydroxyl groups).
- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and resolve potential byproducts .
Q. What preliminary biological assays are recommended to screen for its bioactivity (e.g., anthelmintic, antimicrobial)?
- Methodology :
- In vitro anthelmintic assays : Use larval motility inhibition tests (e.g., against Haemonchus contortus) at concentrations ranging from 1–100 µM .
- Antimicrobial screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., E. coli, C. albicans) .
Advanced Research Questions
Q. How does the compound inhibit photosynthetic electron transport in plants, and what structural features drive this activity?
- Methodology :
- Mechanistic studies : Use isolated chloroplasts to measure electron transport chain (ETC) inhibition via oxygen evolution assays. Compare inhibition rates (IC₅₀) with structural analogs (e.g., brominated derivatives in ).
- Molecular docking : Perform docking simulations with Photosystem II (PSII) proteins (e.g., D1/D2 subunits) to identify binding interactions. The dual chloro-substitutions at 3,5-positions and hydroxyl groups are critical for hydrogen bonding and hydrophobic interactions .
Q. How can researchers resolve discrepancies between predicted and experimental GC-MS spectra?
- Methodology :
- Isotopic labeling : Synthesize C/N-labeled analogs to trace fragment origins.
- High-resolution MS (HRMS) : Use Q-TOF or Orbitrap instruments to confirm exact masses of fragment ions (e.g., m/z 296.9959 for [M-Cl]⁺).
- Cross-validation : Compare data with structurally related compounds (e.g., ’s brominated analogs) to identify systematic errors in prediction algorithms .
Q. What strategies are effective for optimizing substituents to enhance bioactivity while minimizing toxicity?
- Methodology :
- SAR studies : Synthesize derivatives with varied halogenation (e.g., Br, F at 3,5-positions) or substituent additions (e.g., methoxy groups). Test in bioassays to correlate structural changes with activity/toxicity.
- Toxicity profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on mammalian cells) and in silico ADMET predictions (e.g., ProTox-II). highlights acute toxicity (H302, H319) requiring careful dose optimization .
Q. How can in vitro and in vivo data discrepancies be addressed, particularly for anthelmintic efficacy?
- Methodology :
- Pharmacokinetic studies : Measure bioavailability, metabolism (e.g., liver microsomes), and tissue distribution in animal models (e.g., sheep).
- Formulation optimization : Use nanoemulsions or liposomes to improve solubility and bioavailability, as the compound’s high logP (lipophilicity) may limit absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
